

Solubility of 2-(Tetradecyloxy)ethanol in organic solvents

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Compound of Interest

Compound Name: 2-(Tetradecyloxy)ethanol

Cat. No.: B1593962

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An In-Depth Technical Guide to the Solubility of **2-(Tetradecyloxy)ethanol** in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **2-(Tetradecyloxy)ethanol** (CAS No. 2136-70-1), a nonionic surfactant crucial in pharmaceutical and materials science applications. The document delves into the molecular structure and physicochemical properties that govern its solubility, the theoretical principles of solute-solvent interactions, and a detailed, field-proven protocol for the experimental determination of its solubility in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution for formulation, purification, and drug delivery system design.

Introduction: Understanding 2-(Tetradecyloxy)ethanol

2-(Tetradecyloxy)ethanol, also known as Myristyl Monoethoxylate or Ethylene Glycol Monotetradecyl Ether, is an amphiphilic molecule featuring a long, non-polar 14-carbon alkyl chain (tetradecyl group) and a polar ether-alcohol head group.^{[1][2][3]} This dual nature imparts surfactant properties, making it valuable as an emulsifier, solubilizing agent, and stabilizer in a variety of formulations.^[4] In the context of drug development, its ability to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs) is of particular interest.^[4] A thorough understanding of its solubility in organic solvents is

paramount for optimizing manufacturing processes, ensuring formulation stability, and controlling release kinetics in advanced drug delivery systems.

Physicochemical Properties

The solubility behavior of a compound is intrinsically linked to its physical and chemical properties. Key parameters for **2-(Tetradecyloxy)ethanol** are summarized below.

Property	Value	Source
CAS Number	2136-70-1	[1] [2] [5]
Molecular Formula	C ₁₆ H ₃₄ O ₂	[1] [2] [5]
Molecular Weight	258.44 g/mol	[1] [2] [5]
Melting Point	33-34 °C	[1] [5]
Boiling Point	330.8 °C at 760 mmHg	[1]
Density	0.871 g/cm ³	[1]
LogP (Octanol/Water)	~4.7 - 6.2 (Predicted)	[1] [5]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]

The high LogP value indicates a strong lipophilic (oil-loving) character, while the presence of a hydroxyl group and an ether oxygen allows for hydrogen bonding with polar solvents.[\[1\]](#) This structural dichotomy is the key to its solubility profile.

Theoretical Principles of Solubility

The dissolution of a solute in a solvent is a thermodynamic process governed by the principle "like dissolves like."[\[6\]](#)[\[7\]](#) This adage is a simplified expression of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

- Van der Waals Forces: The long C₁₄H₂₉ alkyl chain of **2-(Tetradecyloxy)ethanol** interacts primarily through weak London dispersion forces. These forces are dominant in non-polar

solvents like hexane, heptane, and toluene. Consequently, the molecule's hydrophobic tail promotes solubility in these types of solvents.

- Dipole-Dipole Interactions & Hydrogen Bonding: The terminal hydroxyl (-OH) group and the ether linkage (-O-) create a polar head. This region can engage in dipole-dipole interactions and, more significantly, act as both a hydrogen bond donor (via -OH) and acceptor (via both oxygens).^[1] These interactions are crucial for solubility in polar solvents such as alcohols (e.g., ethanol, methanol) and polar aprotic solvents (e.g., acetone, DMSO).

The overall solubility in a given solvent depends on the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. Due to its amphiphilic nature, **2-(Tetradecyloxy)ethanol** is expected to exhibit good solubility in a broad range of organic solvents, from non-polar to polar protic.

Qualitative Solubility Profile (Predicted)

While comprehensive quantitative data is not readily available in public literature, a qualitative profile can be expertly predicted based on molecular structure and polarity principles.

- Non-Polar Solvents (e.g., Hexane, Toluene): Excellent solubility is expected. The van der Waals interactions between the long alkyl chain and the non-polar solvent molecules will be strong and energetically favorable.
- Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Good solubility is predicted. These solvents can engage in dipole-dipole interactions with the polar head of the surfactant, while also accommodating the non-polar tail.
- Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is expected. These solvents can form strong hydrogen bonds with the hydroxyl and ether groups, and their shorter alkyl chains can interact favorably with the surfactant's hydrophobic tail.^[8]
- Water: Limited solubility. While the polar head can hydrogen bond with water, the large, hydrophobic C₁₄ chain leads to a significant disruption of water's hydrogen-bonding network, making dissolution energetically unfavorable. Surfactants like this form micelles in water rather than a true solution.^[9]

Experimental Protocol for Solubility Determination

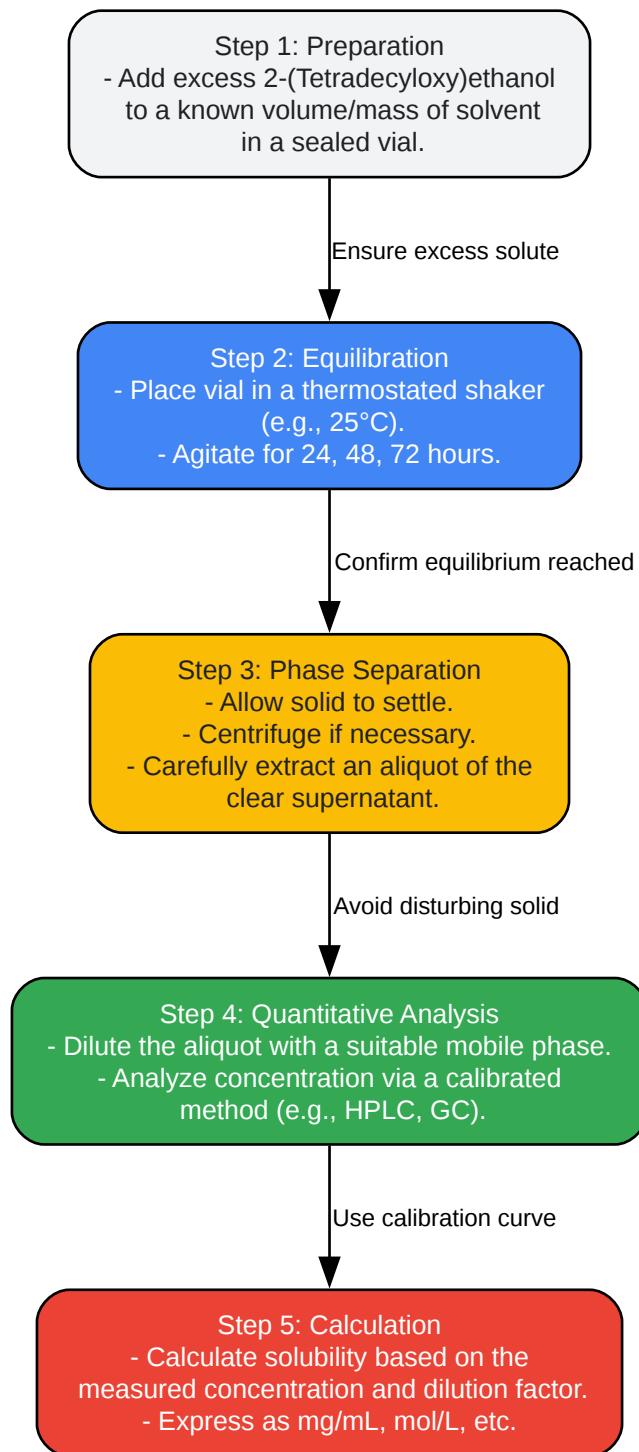
To obtain precise, quantitative data, a systematic experimental approach is required. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of solids or liquids.^[6]

Rationale and Self-Validation

This protocol is designed as a self-validating system. The core principle is to create a saturated solution where the system is at thermodynamic equilibrium.^[10] This is achieved by adding an excess of the solute to the solvent and allowing sufficient time for dissolution to reach its maximum point under constant temperature. The subsequent analysis of the supernatant provides the solubility value. The inclusion of multiple time points for sampling (e.g., 24, 48, and 72 hours) serves to validate that equilibrium has indeed been reached; the concentration should plateau and remain constant across the later time points.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solubility determination protocol.



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Caption: Workflow for the experimental determination of solubility.

Detailed Step-by-Step Methodology

Materials and Equipment:

- **2-(Tetradecyloxy)ethanol** (solute)
- Organic solvents of interest (high purity grade)
- Analytical balance
- Glass vials with screw caps (e.g., 20 mL scintillation vials)
- Thermostated orbital shaker or water bath
- Centrifuge (optional)
- Calibrated positive displacement pipettes
- Volumetric flasks
- Analytical instrument (e.g., HPLC with a suitable detector like CAD or ELSD, or GC with FID)

Procedure:

- Preparation of Vials: To a series of glass vials, add a precisely weighed amount of the chosen organic solvent (e.g., 10.0 g).
- Addition of Solute: Add an excess amount of **2-(Tetradecyloxy)ethanol** to each vial. "Excess" means adding enough solute so that a visible amount of undissolved material remains after the equilibration period. For a new system, start by adding approximately 1-2 g of solute to 10 g of solvent.
- Equilibration:
 - Securely cap the vials to prevent solvent evaporation.
 - Place the vials in a thermostated shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C).

- Agitate the vials at a constant speed for a predetermined period. It is crucial to establish the time required to reach equilibrium. A common practice is to prepare multiple vials and sample them at different time points (e.g., 24, 48, and 72 hours) to ensure the measured concentration is no longer increasing.[11]
- Phase Separation:
 - Once the equilibration period is complete, remove the vials from the shaker and let them stand undisturbed in a temperature-controlled environment for at least 2 hours to allow the excess solute to settle.
 - If the solute does not settle effectively, the vials can be centrifuged at the same temperature to facilitate clear separation.[11]
- Sampling:
 - Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette. Ensure the pipette tip does not disturb the undissolved solute at the bottom.
 - Immediately transfer the aliquot into a pre-weighed volumetric flask and record the mass of the transferred solution. This allows for precise calculation of molality.
- Quantitative Analysis:
 - Dilute the sample to a concentration that falls within the linear range of a pre-established calibration curve for the chosen analytical method (e.g., GC-FID for volatile solvents or HPLC-ELSD for non-volatile systems).
 - Analyze the diluted sample to determine the concentration of **2-(Tetradecyloxy)ethanol**.
- Calculation:
 - Using the measured concentration from the analytical instrument and the known dilution factors, calculate the concentration of the solute in the original saturated supernatant.
 - Express the solubility in appropriate units, such as grams of solute per 100 g of solvent (g/100g), molarity (mol/L), or molality (mol/kg).

Conclusion

2-(Tetradecyloxy)ethanol is a versatile nonionic surfactant whose utility is fundamentally tied to its solubility behavior. Its amphiphilic structure predicts a favorable solubility profile across a wide range of organic solvents, a critical attribute for its application in pharmaceutical formulations and chemical processes. While theoretical principles provide a strong qualitative framework, precise formulation and process design demand accurate, quantitative data. The detailed experimental protocol provided in this guide offers a robust and reliable method for determining these crucial solubility parameters, empowering researchers and developers to harness the full potential of this compound with scientific rigor.

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